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Glycyrrhizic Acid-d3

Cat. No.: B1160163
M. Wt: 825.95
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyrrhizic Acid-d3 is a high-purity, isotopic labeled analogue of glycyrrhizic acid, a primary bioactive triterpenoid saponin extracted from the roots of Glycyrrhiza uralensis Fisch (licorice). This compound, with molecular formula C₄₂H₅₉D₃O₁₆ and a molecular weight of 825.95 g/mol, incorporates three deuterium atoms, making it an essential internal standard for precise quantitative analysis in Liquid Chromatography-Mass Spectrometry (LC-MS) for pharmacokinetic, bioavailability, and drug metabolism studies . The parent compound, Glycyrrhizic Acid, demonstrates wide-ranging pharmacological activities, including significant anti-cancer , anti-inflammatory , anti-viral , and hepatoprotective effects . In oncology research, Glycyrrhizic Acid has shown promise in inhibiting proliferation and inducing apoptosis in various cancer cell lines, such as leukemia, colon cancer, gastric cancer, and malignant glioma, through mechanisms involving the suppression of the NF-κB pathway and related inflammatory cytokines . Furthermore, its anti-inflammatory efficacy is evidenced by its ability to reduce key pro-inflammatory cytokines like TNF-α, IL-12, IL-17, and IL-23, which has been demonstrated in models of psoriasis-like dermatitis . Researchers also value Glycyrrhizic Acid for its role as an absorption enhancer, capable of facilitating the cellular entry of other co-administered drugs . This compound is presented for research use only and is not approved for human consumption.

Properties

Molecular Formula

C₄₂H₅₉D₃O₁₆

Molecular Weight

825.95

Synonyms

(3β,20β)-20-Carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-Glucopyranuronosyl-α-_x000B_D-glucopyranosiduronic Acid-d3;  18β-Glycyrrhizic Acid-d3;  18β-Glycyrrhizinic Acid-d3;  Glycyron-d3;  Glycyrrhetinic Acid-d3 Glycoside;  Glycyrrhizin-d3;  Glycyrrhizinic Acid-

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for Glycyrrhizic Acid D3

Methodologies for Targeted Deuterium (B1214612) Introduction

Targeted introduction of deuterium onto the glycyrrhizic acid scaffold involves chemical reactions that specifically exchange hydrogen atoms for deuterium at particular positions. These methods are advantageous when the label is required at a metabolically stable position. Recent advancements in catalysis have provided a toolkit for such specific modifications. nih.gov

Hydrogen Isotope Exchange (HIE) catalysis is a primary method for direct deuteration. researchgate.net This technique often employs transition-metal catalysts (e.g., palladium, ruthenium, iridium) to activate C-H bonds, facilitating their exchange with a deuterium source. nih.govresearchgate.net Deuterium oxide (D₂O) is a common, inexpensive deuterium source for these reactions. researchgate.net For a complex molecule like glycyrrhizic acid, the reaction conditions, including catalyst choice, solvent, and temperature, would need to be carefully optimized to achieve regioselectivity and avoid degradation of the substrate.

Potential sites on the glycyrrhetinic acid backbone are susceptible to catalytic HIE. For instance, C-H bonds adjacent to the enone functionality in Ring C are activated and could be targeted for deuteration. Other positions on the triterpenoid (B12794562) skeleton could also be accessible depending on the catalyst's steric and electronic preferences.

Table 1: Potential Strategies for Targeted Deuterium Introduction

MethodCatalyst/ReagentDeuterium SourcePotential Target Sites on Glycyrrhizic AcidRemarks
Homogeneous H/D ExchangeIridium or Ruthenium complexesD₂OActivated C-H bonds (e.g., allylic or adjacent to carbonyls) on the triterpenoid core.Requires careful optimization to control regioselectivity and prevent side reactions.
Heterogeneous Catalytic ExchangePd/C, PtO₂D₂ gas or D₂OMultiple sites on the aglycone backbone, potentially leading to poly-deuteration.Can be less selective but effective for incorporating multiple deuterium atoms.
Acid/Base Catalyzed ExchangeStrong deuterated acid (e.g., D₂SO₄) or base (e.g., NaOD)D₂OProtons alpha to the ketone at C-11 and potentially other enolizable positions.Conditions can be harsh and may cause hydrolysis of the glycosidic bonds or other rearrangements.

Biosynthetic Precursor Labeling Approaches for Analogues

Biosynthetic approaches leverage the natural machinery of the licorice plant (Glycyrrhiza sp.) or engineered microorganisms to incorporate deuterium into the glycyrrhizic acid molecule. This is achieved by feeding the organism a stable isotope-labeled precursor, which it then processes through its native metabolic pathways. researchgate.net

The biosynthesis of the triterpenoid skeleton of glycyrrhizic acid proceeds via the mevalonate (B85504) (MVA) pathway, which constructs the 30-carbon precursor, 2,3-oxidosqualene, from simpler building blocks. researchgate.netnih.gov This precursor is then cyclized by β-amyrin synthase and subsequently modified by a series of oxidation and glycosylation steps to yield glycyrrhizin (B1671929). researchgate.netoup.com

By supplying a deuterated version of an early-stage precursor, such as deuterated glucose or mevalonic acid, the deuterium label can be systematically incorporated throughout the triterpenoid backbone. This method is particularly effective for producing highly or fully deuterated analogues. For example, feeding licorice hairy root cultures with deuterated precursors can direct the synthesis towards labeled glycyrrhizin. oup.com This strategy ensures that the deuterium is integrated in a biologically relevant manner, mirroring the natural formation of the compound.

Table 2: Deuterated Precursors for Biosynthetic Labeling of Glycyrrhizic Acid

Deuterated PrecursorBiosynthetic PathwayExpected Labeling OutcomeBiological System
Glucose-d7Glycolysis / Mevalonate PathwayExtensive, non-specific labeling throughout the triterpenoid and sugar moieties.Licorice plant or hairy root culture
Mevalonic acid-d9Mevalonate PathwaySystematic incorporation into the isoprene (B109036) units forming the triterpenoid backbone.Engineered yeast or licorice culture
2,3-Oxidosqualene (deuterated)Late-stage Triterpenoid BiosynthesisSpecific labeling of the entire triterpenoid aglycone (glycyrrhetinic acid).Cell-free enzyme systems or engineered organisms

Chemo-Enzymatic Synthesis of Deuterated Glycyrrhizic Acid Variants

Chemo-enzymatic synthesis represents a powerful and highly specific approach that combines chemical synthesis of a core structure with enzymatic modifications to complete the molecule. nih.gov For Glycyrrhizic Acid-d3, this strategy would involve the chemical synthesis or isolation of the aglycone, glycyrrhetinic acid, followed by the enzymatic attachment of deuterated glucuronic acid moieties.

The final steps in glycyrrhizin biosynthesis involve the sequential transfer of two glucuronic acid units from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the C-3 hydroxyl group of glycyrrhetinic acid. researchgate.netoup.com These reactions are catalyzed by specific UDP-glycosyltransferases (UGTs), namely UGT73P12 and CSyGT. oup.com

A chemo-enzymatic route would first require the synthesis of deuterated UDP-glucuronic acid (UDPGA-d3). This can be accomplished by starting with a deuterated glucose derivative and converting it enzymatically to UDP-glucose-d3, followed by oxidation to UDPGA-d3 using the enzyme UDP-glucose 6-dehydrogenase. wikipedia.orgresearchgate.net Subsequently, this labeled sugar donor can be incubated with glycyrrhetinic acid and the requisite glycosyltransferases to assemble the final deuterated glycyrrhizic acid molecule. This method provides absolute control over the placement of the deuterium label within the sugar portions of the molecule.

Table 3: Chemo-Enzymatic Synthesis Scheme

StepSubstratesEnzyme(s)ProductDescription
1. Labeled Sugar Donor SynthesisUDP-glucose-d3, NAD+UDP-glucose 6-dehydrogenaseUDP-glucuronic acid-d3Enzymatic oxidation to produce the activated, deuterated sugar donor.
2. First GlycosylationGlycyrrhetinic acid, UDP-glucuronic acid-d3UGT73P12 or equivalentGlycyrrhetinic acid 3-O-mono(d3)glucuronideAttachment of the first deuterated sugar unit to the aglycone.
3. Second GlycosylationGlycyrrhetinic acid 3-O-mono(d3)glucuronide, UDP-glucuronic acid-d3CSyGT or equivalentGlycyrrhizic Acid-d6 (labeled on sugars)Attachment of the second deuterated sugar unit to complete the molecule.

Advanced Analytical Methodologies for Glycyrrhizic Acid D3 Quantification and Characterization

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of Glycyrrhizic Acid-d3, offering high sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for the quantification of this stable isotope-labeled compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and selective quantification of glycyrrhizic acid and its deuterated analogue, this compound. nih.govmdpi.comresearchgate.net This technique involves separating the compounds using liquid chromatography followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. ingentaconnect.comnih.gov

For glycyrrhizic acid, common ion transitions monitored include m/z 823 → 453 in positive ion mode and m/z 469.3 → 355.3 for its active metabolite, glycyrrhetinic acid, in negative ion mode. nih.govingentaconnect.com The use of this compound as an internal standard allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.govnih.gov The linearity of these assays is often established over a wide concentration range, for instance from 0.5 to 200 ng/mL for glycyrrhizin (B1671929) and 2 to 800 ng/mL for glycyrrhetinic acid. nih.gov

Table 1: Example LC-MS/MS Parameters for Glycyrrhizic Acid Analysis

Parameter Setting
Chromatography Column C18 or Inertsil ODS-3 nih.govingentaconnect.com
Mobile Phase Acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) ingentaconnect.comnih.gov
GLY Transition (Positive) m/z 823 → 453 nih.gov
GA Transition (Negative) m/z 469.3 → 355.3 ingentaconnect.com

This table presents typical parameters and may vary based on the specific application and instrumentation.

Strategies for Mitigation of Deuterium (B1214612) Scrambling in Internal Standards

A potential complication when using deuterium-labeled internal standards is "deuterium scrambling," where deuterium atoms exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.comresearchgate.net This can compromise the accuracy of quantification. Several strategies are employed to mitigate this issue:

Careful Selection of Deuteration Sites: Deuterium labels should be placed on non-exchangeable positions within the molecule, avoiding sites like hydroxyl or amine groups. acanthusresearch.com

Optimization of LC-MS/MS Conditions: Instrument conditions, such as the ion source and diluent selection, can influence the extent of scrambling. researchgate.netresearchgate.net Altering these conditions can often minimize or eliminate the issue. researchgate.net

Appropriate Transition Selection: In some cases, scrambling can be mitigated by choosing an appropriate MRM transition that is less susceptible to this effect. researchgate.netresearchgate.net Initial monitoring and evaluation of different transitions are crucial to identify and select those that minimize or eliminate deuterium scrambling. cerilliant.com

Application as a Stable Isotope Internal Standard in Complex Biological Matrices

This compound is invaluable as a stable isotope-labeled (SIL) internal standard for quantifying glycyrrhizic acid in complex biological matrices such as plasma. mdpi.comnih.gov The key advantage of using a SIL internal standard is that it co-elutes with the analyte and behaves nearly identically during sample extraction, chromatography, and ionization. acanthusresearch.comlgcstandards.com This allows it to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which can vary between individual patient samples. nih.govresearchgate.net

The use of a SIL internal standard like this compound has been shown to provide more reproducible and accurate results compared to using structurally related but non-isotopically labeled compounds. nih.govacanthusresearch.com This is crucial for pharmacokinetic studies where reliable and precise measurements are essential. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of molecules, including deuterated compounds like this compound. rsc.orgcarlroth.com It provides detailed information about the molecular structure, confirming the identity and purity of the compound. carlroth.comindustry.gov.au

Deuterium NMR Spectroscopy in Solvent Environments (D2O)

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei in a molecule. sigmaaldrich.commagritek.com When analyzing a deuterated compound, using a deuterated solvent like deuterium oxide (D₂O) is common in ¹H NMR to avoid large solvent signals that would obscure the signals from the analyte. simsonpharma.comsavemyexams.comresearchgate.net In ²H NMR, however, non-deuterated solvents can be used. sigmaaldrich.com

The chemical shifts in a ²H NMR spectrum are similar to those in a ¹H NMR spectrum, providing information about the chemical environment of the deuterium atoms. magritek.com This technique is particularly useful for verifying the success of a deuteration process. magritek.com The use of deuterated solvents can also provide insights into solvent-solute interactions and the behavior of the labeled compound in a specific solvent environment. synmr.in

Elucidation of Deuteration Sites and Isotopic Purity Assessment

NMR spectroscopy is instrumental in determining the specific locations of deuterium atoms within the this compound molecule and assessing its isotopic purity. rsc.orggoogle.com

Site of Deuteration: By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the absence of signals at specific chemical shifts indicates the positions where hydrogen atoms have been replaced by deuterium. magritek.com Two-dimensional NMR techniques can further confirm the exact placement of the deuterium labels. umsl.edu

Isotopic Purity: The isotopic purity, or the percentage of molecules that are correctly deuterated, can be determined using NMR. rsc.org This is often done by comparing the integral of a residual proton signal at a deuterated site with the integral of a signal from a non-deuterated part of the molecule. researchgate.net Both ¹H and ²H NMR can be used for this purpose. sigmaaldrich.comgoogle.com High-resolution mass spectrometry can also be employed to complement NMR in determining isotopic enrichment. rsc.orgresearchgate.net The stated chemical purity of a deuterated standard often represents the combined mass fractions of all deuterated and non-deuterated forms of the compound. industry.gov.aulgcstandards.com

Chromatographic Separations for Isotopic Purity and Compound Isolation

Chromatographic techniques are indispensable in the analysis of isotopically labeled compounds like this compound. These methods are crucial for separating the deuterated standard from its non-deuterated counterpart, as well as from other potential impurities, ensuring the accuracy of quantification and the integrity of its use as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination and purity assessment of this compound. The method's high resolution and sensitivity enable the effective separation of this compound from the endogenous, non-labeled Glycyrrhizic Acid and other related substances.

The principle of HPLC separation for Glycyrrhizic Acid and its deuterated analog typically involves reversed-phase chromatography. ajrconline.orgresearchgate.net In this mode, a non-polar stationary phase, most commonly a C18 column, is used in conjunction with a polar mobile phase. ajrconline.orgresearchgate.netijcce.ac.ir The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. While the isotopic labeling in this compound results in a minute change in molecular weight, it does not significantly alter its polarity compared to the unlabeled form. Therefore, their separation is primarily aimed at resolving them from other compounds present in the matrix.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. ajrconline.orgsbmu.ac.ir A common mobile phase consists of a mixture of an aqueous component (often containing a buffer like phosphate (B84403) or an acid such as formic or acetic acid to control pH and improve peak shape) and an organic solvent, typically acetonitrile or methanol. ajrconline.orgijcce.ac.irsbmu.ac.ir The separation can be performed using either an isocratic elution, where the mobile phase composition remains constant throughout the run, or a gradient elution, where the proportion of the organic solvent is increased over time to facilitate the elution of more strongly retained components. ajrconline.orgdiva-portal.orgmdpi.com

Detection is most commonly achieved using an ultraviolet (UV) detector, with the wavelength set at the absorbance maximum of Glycyrrhizic Acid, which is typically around 252-256 nm. ajrconline.orgresearchgate.net For more selective and sensitive detection, HPLC systems can be coupled with a mass spectrometer (LC-MS). nvkc.nl This is particularly advantageous for analyzing complex biological samples and for confirming the isotopic purity of this compound by monitoring the specific mass-to-charge ratios of the deuterated and non-deuterated molecules.

The assessment of isotopic purity by HPLC involves analyzing a sample of this compound to ensure the absence or minimal presence of its non-deuterated form. Although HPLC with UV detection may not distinguish between the deuterated and non-deuterated forms due to their identical retention times, it is crucial for detecting other chemical impurities. d-nb.info When coupled with mass spectrometry, the distinct molecular weights of Glycyrrhizic Acid and this compound allow for their differentiation and the determination of the isotopic enrichment of the labeled compound. nvkc.nld-nb.info

The validation of HPLC methods for Glycyrrhizic Acid analysis, which is directly applicable to its deuterated form, typically includes parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ). ajrconline.orgjuniperpublishers.comresearchgate.net Linearity is established by analyzing a series of standard solutions over a defined concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. ajrconline.orgmdpi.com Accuracy is often assessed through recovery studies, with values typically expected to be within a range of 95% to 105%. sbmu.ac.irjuniperpublishers.com Precision is determined by the repeatability of measurements, with the relative standard deviation (%RSD) being a key metric. ajrconline.orgsbmu.ac.ir

Interactive Table: Representative HPLC Parameters for Glycyrrhizic Acid Analysis

Parameter Conditions Source
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ajrconline.orgijcce.ac.ir
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., 45:55 v/v) or Acetonitrile and Water with acid (e.g., Formic Acid) ajrconline.orgmdpi.com
Elution Mode Isocratic or Gradient ajrconline.orgdiva-portal.org
Flow Rate 1.0 mL/min ajrconline.orgsbmu.ac.ir
Detection UV at ~254 nm ijcce.ac.irmdpi.comjuniperpublishers.com
Injection Volume 20 µL ajrconline.org

| Column Temperature | Ambient or controlled (e.g., 40°C) | juniperpublishers.com |

Preclinical and in Vitro Pharmacokinetic and Metabolic Pathway Investigations Utilizing Glycyrrhizic Acid D3

Elucidation of Absorption, Distribution, and Elimination Pathways in Animal Models

Preclinical studies in animal models, primarily rats, have been instrumental in delineating the absorption, distribution, and elimination of glycyrrhizic acid and its metabolites. Following oral administration, glycyrrhizic acid itself is poorly absorbed from the gastrointestinal tract. europa.eu Instead, it undergoes presystemic hydrolysis by gut bacteria to its active metabolite, glycyrrhetinic acid, which is then absorbed. europa.eudrugbank.comnih.gov

Once in the systemic circulation, the distribution of glycyrrhizic acid and its metabolites is largely confined to the plasma, where they exhibit binding to serum albumin. europa.eu Tissue distribution studies in rats have shown that the highest concentration of radiolabeled glycyrrhizin (B1671929) is found in the liver, followed by the kidneys, lungs, heart, and adrenal glands. hieisai.com.ph

Elimination of glycyrrhizic acid is a complex process involving significant biliary excretion. nih.gov A large portion of an administered dose is secreted into the bile, a process that appears to be saturable. nih.gov This biliary excretion is a key component of the compound's enterohepatic circulation. nih.gov A minor fraction, typically between 0.31% and 0.67%, is excreted in the urine. wikipedia.org The elimination from plasma is biphasic, with a rapid initial decline followed by a more gradual decrease. hieisai.com.ph

A study utilizing a prodrug, glycyrrhizic acid diethyl ester (GZ-DE), in rats demonstrated that after intravenous and intraduodenal administration, the majority of the dose was eliminated in the bile as both GZ-DE and its hydrolyzed form, glycyrrhizic acid (GZ). nih.gov This further highlights the primary role of biliary excretion in the elimination of these compounds. nih.gov

In Vitro Metabolic Fate Determination

In vitro models are crucial for understanding the specific metabolic transformations of Glycyrrhizic Acid-d3 without the complexities of a whole biological system.

Enzymatic Hydrolysis and Metabolite Identification (e.g., Glycyrrhetinic Acid-d3)

The primary metabolic pathway for glycyrrhizic acid is enzymatic hydrolysis. mdpi.com This process, which can be replicated in vitro using enzymes or microbial systems, cleaves the two glucuronic acid molecules from the glycyrrhetinic acid backbone. mdpi.comresearchgate.net The resulting aglycone, glycyrrhetinic acid, exists in two isomeric forms, 18α- and 18β-glycyrrhetinic acid. researchgate.net In the context of this compound, this hydrolysis would yield Glycyrrhetinic Acid-d3. targetmol.com This biotransformation is significant because glycyrrhetinic acid is considered the primary biologically active metabolite, exhibiting pharmacological effects that are more potent than the parent compound. nih.govmdpi.com Studies have shown that enzymes produced by microorganisms like Aspergillus niger can effectively carry out this conversion. mdpi.com

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic Profiles in Preclinical Models

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the deuterium kinetic isotope effect (DKIE). informaticsjournals.co.inscienceopen.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to metabolic cleavage, particularly by oxidative enzymes like the cytochrome P450 system. informaticsjournals.co.in This can lead to a slower rate of metabolism, potentially increasing the drug's half-life and plasma exposure. informaticsjournals.co.inscienceopen.com

While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, the general principles of deuteration suggest that it could lead to a modified pharmacokinetic profile compared to its non-deuterated counterpart. informaticsjournals.co.inmedchemexpress.com This alteration could manifest as a longer half-life and increased bioavailability, which may necessitate adjustments in dosing regimens. scienceopen.com However, the precise effects are difficult to predict without specific experimental data on this compound. scienceopen.com

Studies on Presystemic Metabolism and Bioavailability Enhancements

Presystemic metabolism, also known as first-pass metabolism, is a critical factor for orally administered glycyrrhizic acid. drugbank.comnih.govwalshmedicalmedia.com The extensive hydrolysis of glycyrrhizic acid to glycyrrhetinic acid in the gut before it reaches systemic circulation is a key example of this process. drugbank.comnih.gov Because glycyrrhizic acid itself has poor oral bioavailability, its pharmacological effects are largely attributable to the absorbed glycyrrhetinic acid. wikipedia.orgresearchgate.net

Research has explored strategies to enhance the bioavailability of glycyrrhizic acid. One approach involves the use of prodrugs, such as glycyrrhizic acid diethyl ester (GZ-DE), which was shown in a rat study to improve intestinal absorption compared to glycyrrhizic acid. nih.govnih.gov Another strategy involves co-administration with substances that can modulate membrane permeability. For instance, glycyrrhizic acid has been reported to enhance the intestinal penetration and bioavailability of other compounds, like resveratrol. researchgate.net These studies suggest that understanding and manipulating the factors that influence presystemic metabolism can lead to improved therapeutic efficacy.

Table of Pharmacokinetic Parameters (Conceptual)

This table is a conceptual representation based on typical pharmacokinetic studies and the information gathered. Specific values for this compound are not available in the provided search results.

ParameterGlycyrrhizic Acid (Conceptual)This compound (Hypothesized)Rationale for Hypothesized Change
Bioavailability (Oral) Low (due to presystemic hydrolysis) wikipedia.orgPotentially HigherDeuteration may slow metabolism, allowing more parent drug to be absorbed. informaticsjournals.co.inscienceopen.com
Metabolite Glycyrrhetinic Acid drugbank.comGlycyrrhetinic Acid-d3 targetmol.comDirect consequence of the deuterated parent compound.
Half-life (t½) Biphasic, dose-dependent pharmacompass.comPotentially LongerSlower metabolism due to the kinetic isotope effect can extend the half-life. informaticsjournals.co.in
Clearance (CL) Primarily biliary nih.govPotentially LowerReduced metabolic rate could lead to slower overall clearance. medchemexpress.com
Enterohepatic Circulation Significant nih.govnih.govSignificantThe fundamental pathway is unlikely to change, but the kinetics might be altered.

Mechanistic Investigations and Biochemical Pathway Tracing with Glycyrrhizic Acid D3

Enzyme Activity Modulation Studies (e.g., 11β-Hydroxysteroid Dehydrogenase Inhibition)

Glycyrrhizic acid and its primary active metabolite, glycyrrhetinic acid, are well-documented inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are crucial in regulating glucocorticoid activity by converting active cortisol to inactive cortisone (B1669442) (11β-HSD2) and vice versa (11β-HSD1). The use of Glycyrrhizic Acid-d3 in such studies enables researchers to accurately track its metabolic fate and quantify its inhibitory effects on these specific enzyme isoforms.

Research has shown that glycyrrhizic acid is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. researchgate.net However, its metabolite, 18β-glycyrrhetinic acid, preferentially inhibits 11β-HSD2, while its diastereomer, 18α-glycyrrhetinic acid, is a selective inhibitor of 11β-HSD1. researchgate.net This differential inhibition is critical in understanding the pharmacological effects of licorice consumption, such as pseudoaldosteronism, which results from the inhibition of 11β-HSD2 in the kidneys. nih.gov

Studies in rats have demonstrated that administration of glycyrrhizic acid leads to a decrease in the activities of both 11β-HSD1 and 11β-HSD2 in various tissues, including the liver, adipose tissue, and kidneys. nih.gov Chronic high doses of glycyrrhizic acid have also been found to suppress the mRNA and protein expression of 11β-HSD2, suggesting an indirect mechanism of regulation beyond competitive inhibition. nih.gov The ability to trace this compound and its metabolites allows for a clearer understanding of these complex regulatory networks.

Table 1: Effects of Glycyrrhizic Acid on 11β-HSD Activity

Study TypeModelKey FindingsReference
In vivoMale Wistar ratsChronic high-dose GA suppresses 11-HSD2 mRNA and protein expression. nih.gov
In vivoMale Sprague Dawley ratsGA treatment decreases both 11βHSD1 and 11βHSD2 activities in multiple tissues. nih.gov
In vitroTransfected HEK-293 cells18α-GA selectively inhibits 11β-HSD1, while 18β-GA preferentially inhibits 11β-HSD2. researchgate.net

Intracellular Signaling Pathway Tracing and Modulation (e.g., NF-κB, PI3K/AKT)

This compound is instrumental in delineating the impact of glycyrrhizic acid on key intracellular signaling pathways, particularly those involved in inflammation and cell survival, such as the nuclear factor-kappa B (NF-κB) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.

The anti-inflammatory effects of glycyrrhizic acid are largely attributed to its ability to inhibit the activation of NF-κB. mdpi.comresearchgate.net Studies have shown that glycyrrhizic acid can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB into the nucleus. nih.govmdpi.com This, in turn, downregulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Furthermore, glycyrrhizic acid has been shown to modulate the PI3K/AKT signaling pathway, which is upstream of NF-κB and plays a critical role in cell proliferation, survival, and inflammation. nih.govresearchgate.net Research indicates that glycyrrhizic acid can suppress the phosphorylation and activation of PI3K and AKT in various cell types and animal models of inflammation. nih.govtandfonline.comrsc.org By using this compound, researchers can precisely follow the compound's journey to its intracellular targets and quantify its effects on these specific signaling cascades.

Table 2: Modulation of Intracellular Signaling Pathways by Glycyrrhizic Acid

PathwayModelEffect of Glycyrrhizic AcidReference
NF-κBTPA-induced mouse skin inflammationInhibits NF-κB activation by blocking IκBα degradation and p65 phosphorylation. nih.govnih.gov
NF-κBGastric cancer cellsAttenuates the expression of p65. tandfonline.com
PI3K/AKTTPA-induced mouse skin inflammationSuppresses TPA-induced phosphorylation of PI3K and AKT. nih.govrsc.org
PI3K/AKTGastric cancer cellsDown-regulates the phosphorylation of PI3K and AKT. tandfonline.com
MAPK (ERK1/2, p38)TPA-induced mouse skin inflammationInhibits TPA-mediated activation of ERK1/2 and p38. nih.govrsc.org

Cellular Uptake and Membrane Permeability Studies using Isotopic Labeling

The use of isotopically labeled compounds like this compound is fundamental to understanding how glycyrrhizic acid is absorbed by cells and how it affects the permeability of cell membranes. These studies are crucial for determining the bioavailability and therapeutic efficacy of the compound.

Research using human erythrocytes as a model system has shown that glycyrrhizic acid can significantly increase the permeability of the cell membrane by about 60%, even at micromolar concentrations. nsc.runih.gov This effect is thought to be a key mechanism by which glycyrrhizic acid enhances the bioavailability of other drugs when co-administered. nsc.runih.gov Atomic force microscopy studies have also revealed that glycyrrhizic acid can decrease the elasticity of the cell membrane by an order of magnitude, which may contribute to its membrane-permeabilizing effects. nsc.runih.gov

The ability to track this compound allows for precise measurements of its uptake into cells and its distribution within different cellular compartments. This information is vital for correlating its intracellular concentration with its observed biological effects.

Table 3: Effects of Glycyrrhizic Acid on Cellular Uptake and Membrane Properties

ParameterModel SystemKey FindingsReference
Membrane PermeabilityHuman erythrocytesIncreased by approximately 60% in the presence of micromolar GA. nsc.runih.gov
Membrane ElasticityHuman erythrocytesDecreased by an order of magnitude in the presence of micromolar GA. nsc.runih.gov
Drug BioavailabilityGeneralGA enhances the solubility and penetration of other drugs through cell membranes. nsc.ru

Free Radical Scavenging and Antioxidant Mechanism Elucidation via Isotopic Probes

This compound serves as a valuable probe for investigating the antioxidant mechanisms of glycyrrhizic acid. While some studies suggest that glycyrrhizic acid itself has weak direct free radical scavenging activity, others indicate it works through indirect mechanisms to bolster the cell's antioxidant defenses. nih.govnih.gov

Studies have shown that glycyrrhizic acid does not exhibit significant antiradical properties against stable radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.govnih.gov However, it can decrease the generation of reactive oxygen species (ROS) in activated neutrophils. nih.gov A key mechanism of its antioxidant action appears to be the enhancement of intracellular glutathione (B108866) levels. nih.gov Preincubation of cells with glycyrrhizic acid has been shown to decrease free radical production and increase intracellular glutathione. nih.gov

More recent studies using advanced techniques like chemically induced dynamic nuclear polarization (CIDNP) have revealed that glycyrrhizic acid can capture a solvated electron, thereby preventing its reaction with molecular oxygen to form superoxide (B77818) radicals. nih.govresearchgate.net This highlights a direct mechanism for inhibiting ROS generation. The use of this compound in such experiments can help to unequivocally identify the reaction products and elucidate the precise chemical transformations involved in its antioxidant activity.

Table 4: Antioxidant Mechanisms of Glycyrrhizic Acid

MechanismExperimental SystemObservationReference
Direct ScavengingDPPH assayWeak or no scavenging activity. nih.govnih.gov
ROS GenerationActivated neutrophilsDecreased generation of reactive oxygen species. nih.gov
Intracellular DefenseCultured neuronsIncreased intracellular glutathione levels. nih.gov
Electron CaptureCIDNP techniqueCapable of capturing a solvated electron. nih.govresearchgate.net

In Vitro and Animal Model Investigations of Anti-Inflammatory Mechanisms

The anti-inflammatory properties of glycyrrhizic acid have been extensively studied in both in vitro cell cultures and in vivo animal models, with this compound being a key tool for pharmacokinetic and mechanism-of-action studies.

In vitro studies using various cell lines, such as macrophages and epithelial cells, have demonstrated that glycyrrhizic acid can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) upon stimulation with agents like lipopolysaccharide (LPS). mdpi.comresearchgate.netnih.gov This inhibition is often linked to the suppression of the NF-κB and MAPK signaling pathways. nih.govrsc.org

Animal models of inflammation, such as TPA-induced skin inflammation in mice and LPS-induced mastitis, have corroborated these in vitro findings. nih.govrsc.orgnih.gov Topical or systemic administration of glycyrrhizic acid has been shown to reduce edema, inflammatory cell infiltration, and the expression of inflammatory mediators in the affected tissues. rsc.orgnih.govnih.gov For instance, in a mouse model of rheumatoid arthritis, its metabolite 18β-glycyrrhetinic acid was found to alleviate joint pathology and decrease serum levels of pro-inflammatory cytokines. frontiersin.org

Table 5: Anti-Inflammatory Effects of Glycyrrhizic Acid in In Vitro and In Vivo Models

ModelKey FindingsReference
TPA-induced mouse ear edemaReduced edema and expression of iNOS and COX-2. nih.govrsc.org
LPS-induced mouse mastitisAttenuated histopathological changes and downregulated TNF-α, IL-1β, and IL-6. nih.gov
LPS-stimulated macrophagesInhibited the expression of TNF-α, IL-6, IL-1β, and RANTES. mdpi.comresearchgate.net
Collagen-induced arthritis in mice18β-GA alleviated joint pathology and decreased serum TNF-α, IL-1β, and IL-6. frontiersin.org

Antiviral Mechanism Research in Cell Culture Models

Glycyrrhizic acid has demonstrated a broad spectrum of antiviral activity in cell culture models, and this compound is crucial for studying its uptake, metabolism, and mode of action against various viruses.

Research has shown that glycyrrhizic acid can inhibit the replication of a wide range of viruses, including herpes simplex virus, influenza A virus, and coronaviruses. nih.govdrugbank.comfrontiersin.org Its antiviral mechanisms are multifaceted and can involve interfering with different stages of the viral life cycle. For some viruses, glycyrrhizic acid has been shown to inhibit viral adsorption and penetration into host cells. researchgate.net For others, it inhibits viral replication processes within the cell. frontiersin.orgplos.org

For example, in the context of influenza A virus (H5N1), glycyrrhizic acid was found to inhibit viral replication and the expression of pro-inflammatory genes by reducing the formation of reactive oxygen species and subsequent activation of redox-sensitive signaling pathways like NF-κB. plos.org In studies on Kaposi's sarcoma-associated herpesvirus (KSHV), glycyrrhizic acid was shown to selectively induce the death of infected cells by modulating the expression of viral latency-associated proteins. frontiersin.org

Table 6: Antiviral Mechanisms of Glycyrrhizic Acid in Cell Culture

VirusCell LineProposed Mechanism of ActionReference
Influenza A virus (H5N1)A549 (lung epithelial)Inhibition of ROS formation and subsequent reduction in NF-κB, JNK, and p38 activation. plos.org
Kaposi's sarcoma-associated herpesvirus (KSHV)B lymphocytesUpregulation of viral cyclin (ORF72) and downregulation of latency-associated nuclear antigen (LANA), leading to selective cell death. frontiersin.org
SARS-associated virusVero cellsInhibition of viral replication, adsorption, and penetration. researchgate.net
Epstein-Barr virus (EBV)Multiple cell linesInhibition of SUMOylation processes, leading to reduced viral reactivation. frontiersin.org

Advancements and Future Perspectives in Glycyrrhizic Acid D3 Research

Development of Novel Deuterated Glycyrrhizic Acid Analogues for Specialized Research Applications

The development of deuterated analogues of bioactive compounds, a process sometimes referred to as a "deuterium switch," has gained significant traction in drug discovery and development. nih.gov This approach involves the selective replacement of hydrogen atoms with deuterium (B1214612) at specific molecular positions. This subtle structural modification can lead to improved pharmacokinetic profiles and reduced toxicity. nih.gov

In the context of Glycyrrhizic Acid, the creation of Glycyrrhizic Acid-d3 and other deuterated analogues is a pivotal advancement. While the primary focus has been on its use as an internal standard for analytical methods, the potential for developing novel analogues for specialized research is substantial. For instance, deuteration at metabolically labile positions can alter the rate of enzymatic breakdown, leading to a longer half-life and potentially enhanced therapeutic effects. nih.gov This "metabolic switching" can be a strategic tool for medicinal chemists to optimize the pharmacological properties of Glycyrrhizic Acid derivatives. rsc.orguc.pt

Researchers are exploring the synthesis of various deuterated forms of Glycyrrhizic Acid and its primary metabolite, Glycyrrhetinic Acid, to investigate specific aspects of their bioactivity. By strategically placing deuterium atoms on different parts of the molecule, such as the triterpenoid (B12794562) backbone or the glucuronic acid moieties, scientists can probe the structure-activity relationships and metabolic fate with greater precision. rsc.org This allows for a more nuanced understanding of how structural modifications impact interactions with biological targets. researchgate.net

Methodological Refinements in Isotopic Tracer Studies and Quantitative Analysis

Isotopic tracer studies are a cornerstone of metabolic research, enabling the detailed investigation of biochemical pathways in vivo. prosciento.com The use of stable isotopes like deuterium is particularly advantageous as it avoids the safety concerns associated with radioactive isotopes. This compound serves as an invaluable tool in this domain, particularly in pharmacokinetic and pharmacodynamic (PK/PD) studies.

Methodological refinements have focused on enhancing the sensitivity and specificity of analytical techniques for detecting and quantifying this compound and its metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses. researchgate.netcoresta.orgjuniperpublishers.comjuniperpublishers.com The development of specific LC-MS/MS methods allows for the precise measurement of this compound, distinguishing it from the endogenous, non-labeled compound. oup.com

Recent advancements in analytical methodologies include:

Improved Chromatographic Separation: Optimization of HPLC conditions, such as the mobile phase composition and column type, has led to better resolution of Glycyrrhizic Acid and its metabolites from complex biological matrices. researchgate.netcoresta.orgjuniperpublishers.com

Enhanced Mass Spectrometric Detection: The use of high-resolution mass spectrometry provides greater accuracy in mass determination, which is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.net

Validated Quantification Methods: Rigorous validation of analytical methods according to international guidelines ensures the accuracy, precision, and reliability of the data obtained from tracer studies. juniperpublishers.comycmou.ac.in

These refinements have significantly improved the quality and reliability of data from studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Glycyrrhizic Acid.

Table 1: Analytical Methods for Glycyrrhizic Acid Quantification

Method Mobile Phase Detection Application Reference
HPTLC n-butanol‒acetic acid‒water (7:2:1) Densitometry at 254 nm Quantification in herbal extracts ycmou.ac.in
RP-HPLC Phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v) Photodiode array at 252 nm Quantification in polyherbal preparations researchgate.net
LC Water, acetonitrile, and acetic acid (66:33:1) UV at 254 nm Determination in licorice extracts coresta.org

Integration with Omics Technologies for Systems-Level Mechanistic Understanding

The integration of isotopic labeling with "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach for a systems-level understanding of the mechanisms of action of Glycyrrhizic Acid. nih.gov This multi-omics approach allows researchers to move beyond single-pathway analysis and explore the global effects of the compound on cellular and physiological processes.

By using this compound in cell culture or animal models, researchers can trace the metabolic fate of the compound and simultaneously measure changes in the levels of thousands of other metabolites, proteins, and gene transcripts. nih.gov This can reveal novel biological targets and pathways modulated by Glycyrrhizic Acid. For example, studies have begun to use multi-omics to understand how Glycyrrhizic Acid influences the biosynthesis of other important metabolites in medicinal plants. nih.gov

Stable Isotopic Tracer Phospholipidomics is an example of how deuterated precursors can be used to track specific metabolic pathways. nih.gov A similar approach with this compound could elucidate its impact on lipid metabolism, which is relevant to its reported hepatoprotective effects. mdpi.comresearchgate.net

Role in Advanced Drug Development Research Tools and Lead Compound Characterization

This compound is a critical tool in modern drug development, particularly in the characterization of lead compounds and as a standard for bioanalytical assays. Its primary role is as an internal standard in quantitative bioanalysis. The physicochemical properties of an internal standard should be as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis. The structural similarity and identical retention time of this compound to the unlabeled compound, with a distinct mass-to-charge ratio, make it an ideal internal standard. oup.com

Beyond its use as an internal standard, deuterated compounds like this compound are instrumental in:

Drug-Drug Interaction Studies: Investigating the potential of Glycyrrhizic Acid to inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. tjpr.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing precise data to develop models that describe the relationship between drug concentration and its pharmacological effect.

Target Engagement Studies: In some cases, labeled compounds can be used to confirm that a drug is interacting with its intended molecular target in a complex biological system.

The availability of well-characterized deuterated standards like this compound is essential for the rigorous evaluation of new drug candidates and for advancing our understanding of the therapeutic potential of natural products. rsc.orgnanobioletters.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Glycyrrhizic Acid GA, GL
This compound -
Glycyrrhetinic Acid GA
Glabridin GB
Total Flavonoids TF
Cortisol d4F
Cortisone (B1669442) d3E
1,2-[2H]2-Cortisone d2-cortisone
9,11,12,12-[2H]4-cortisol d4-cortisol
D4-ethanolamine -
D9-choline -

Q & A

Q. What are the key structural and analytical methods for identifying Glycyrrhizic Acid-d3 in experimental settings?

this compound, a deuterated analog of glycyrrhizic acid, is characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic labeling and purity. The molecular formula (C₄₂H₅₉O₁₆D₃) distinguishes it from non-deuterated forms, with deuterium typically incorporated at specific metabolic hotspots to track pharmacokinetic behavior . High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed for quantification, leveraging retention time and spectral matching against reference standards .

Q. How is this compound synthesized, and what are the challenges in ensuring isotopic purity?

Synthesis involves deuterium substitution at reactive hydroxyl or carboxyl groups via acid-catalyzed exchange reactions. A critical challenge is minimizing back-exchange (replacement of deuterium with protium) during purification. Techniques such as lyophilization under inert atmospheres and using deuterated solvents (e.g., D₂O) are essential to maintain isotopic integrity. Post-synthesis validation via MS/MS ensures >98% isotopic enrichment, a requirement for reliable tracer studies in metabolism research .

Q. What preclinical models are used to assess the baseline pharmacokinetics of this compound?

Rodent models (rats/mice) are standard for studying absorption, distribution, metabolism, and excretion (ADME). For example, intraperitoneal or oral administration followed by plasma sampling at timed intervals reveals bioavailability (~20–30% in rats) and enterohepatic recirculation patterns. Bile duct cannulation in rats further quantifies biliary excretion, a major route for glycyrrhizic acid derivatives .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic (PBPK) models address enterohepatic cycling of this compound?

PBPK models integrate compartmental data (e.g., intestinal absorption, hepatic metabolism) to simulate systemic exposure. This compound undergoes presystemic hydrolysis to glycyrrhetic acid-d3 in the gut, followed by reabsorption and hepatic conjugation. Model parameters, such as biliary clearance rates (0.5–1.2 L/h in rats) and bacterial β-glucuronidase activity in the colon, are critical for predicting prolonged plasma half-life (12–24 hours) .

Q. What molecular mechanisms underlie the anti-inflammatory effects of this compound in colitis models?

this compound suppresses NF-κB and p38MAPK pathways, reducing pro-inflammatory cytokines (TNF-α, IL-6) by >50% in dextran sulfate sodium (DSS)-induced colitis. Mechanistically, it inhibits IκBα phosphorylation and nuclear translocation of NF-κB p65, validated via Western blot and immunofluorescence. Dosing regimens (10–50 mg/kg/day) show dose-dependent restoration of intestinal barrier integrity in mice .

Q. How does this compound mitigate cognitive impairment in neurodegenerative models?

In scopolamine-induced cognitive dysfunction, this compound (20 mg/kg) reverses memory deficits in Y-maze and Morris water maze tests. It modulates acetylcholine levels by inhibiting acetylcholinesterase (AChE) activity (IC₅₀ ≈ 15 μM) and reduces oxidative stress via upregulation of SOD and GPx enzymes. Hippocampal proteomics reveal enhanced BDNF signaling, linking its effects to synaptic plasticity .

Contradiction Analysis & Methodological Challenges

Q. Why do studies report conflicting results on this compound’s chemopreventive efficacy in colorectal cancer models?

Discrepancies arise from variations in DMH (1,2-dimethylhydrazine) dosing protocols and endpoint selection. For instance, ACF (aberrant crypt foci) counts in rat colons show non-significant reductions (e.g., 86.33 ± 11 vs. 74.67 ± 8 in DMH vs. treatment groups) when glycyrrhizic acid is administered post-initiation, whereas prophylactic dosing pre-DMH exposure shows stronger efficacy (p < 0.05). Tumor multiplicity and size, rather than ACF, may better reflect therapeutic potential .

Q. What methodological gaps limit the translation of this compound’s antiviral activity to clinical trials?

While in silico studies predict strong binding to SARS-CoV-2 targets (e.g., ACE2: ΔG = -7.0 kcal/mol), in vitro assays using this compound lack specificity for viral vs. host targets. For example, its inhibition of 3CLpro (IC₅₀ ≈ 50 μM) overlaps with cytotoxicity thresholds (CC₅₀ ≈ 100 μM in Vero cells). Optimizing delivery systems (e.g., nanoparticle encapsulation) to enhance lung bioavailability remains a priority .

Research Design Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

ANOVA with Tukey-Kramer post hoc tests is standard for multi-group comparisons (e.g., ACF counts across treatment arms). For nonlinear dose-response curves, sigmoidal Emax models or Bayesian hierarchical models improve precision in EC₅₀ estimation. Sample size calculations should account for high inter-individual variability in enterohepatic cycling, requiring ≥10 rodents per group for 80% power .

Q. How can isotopic tracing with this compound clarify metabolite disposition in vivo?

Stable isotope-labeled compounds enable LC-MS/MS quantification of deuterated vs. endogenous metabolites. For example, simultaneous measurement of glycyrrhetic acid-d3 and protiated glycyrrhetic acid in plasma distinguishes hepatic first-pass metabolism (≈60% conversion) from bacterial hydrolysis in the gut. Dual-isotope studies (¹⁴C + d3) further resolve tissue-specific accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.